molecular formula C19H24N6O4 B2819578 Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate CAS No. 1251684-77-1

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B2819578
CAS No.: 1251684-77-1
M. Wt: 400.439
InChI Key: GECHPRMGBPJULK-UHFFFAOYSA-N
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Description

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 4 and a carbamoyl group linked to a 4-methoxyphenyl moiety at position 3. The pyrimidine ring is further conjugated to a piperazine ring via position 2, which is esterified with an ethyl carboxylate group. This structure combines key pharmacophoric elements: the pyrimidine scaffold is often associated with kinase inhibition or nucleic acid mimicry, while the piperazine-carboxylate moiety enhances solubility and modulates pharmacokinetics .

Properties

IUPAC Name

ethyl 4-[4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4/c1-3-29-19(27)25-10-8-24(9-11-25)18-21-12-15(16(20)23-18)17(26)22-13-4-6-14(28-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECHPRMGBPJULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

Antitumor Activity

Preliminary studies suggest that Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate exhibits promising antitumor activity. Research indicates that it may inhibit specific enzymes involved in nucleic acid metabolism, which are crucial for cancer cell proliferation. The compound's structural features allow it to interact with targets that are often dysregulated in cancerous tissues, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymatic pathways. Its ability to modulate enzyme activity could lead to therapeutic applications in diseases where these enzymes play a critical role. For instance, studies have shown that structurally related compounds can affect kinases and phosphatases, which are pivotal in cellular signaling pathways.

Interaction with Biological Macromolecules

Understanding the interactions of this compound with biological macromolecules is essential for elucidating its pharmacodynamics. Initial data suggest that it may bind to proteins involved in metabolic processes, influencing their activity and stability. This aspect is crucial for developing drugs that target specific pathways in disease states.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process requires careful control of reaction conditions to ensure high yields and purity.

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

  • Anticancer Research : A study investigating the compound's effects on cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as a therapeutic agent.
  • Enzyme Interaction Studies : Research focused on the compound's interaction with specific kinases revealed competitive inhibition patterns, suggesting its utility in drug development targeting kinase-related diseases.
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicated favorable absorption characteristics, positioning the compound as a viable candidate for further clinical evaluation.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxylate Moieties

The piperazine-carboxylate group is a common feature in several analogues, but variations in substituents and core heterocycles lead to divergent properties:

Compound Name Core Heterocycle Substituents on Pyrimidine/Core Carboxylate Group Key Structural Differences Reference
Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate (Target) Pyrimidine 4-amino, 5-(4-methoxyphenyl carbamoyl) Ethyl Reference compound -
tert-Butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate Pyrimidine 5-bromoindole ethyl tert-Butyl Bulky tert-butyl ester; bromoindole substituent enhances lipophilicity
Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate Quinazoline 2,4-dimorpholino, phenyl carbamoyl Ethyl Quinazoline core; morpholino groups improve solubility
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate Pyrimidine 2-amino, 4-(2-hydroxyphenyl)methyl tert-Butyl Hydroxyphenyl substituent; tert-butyl ester enhances stability

Key Observations :

  • Heterocyclic Core : Quinazoline-based analogues () exhibit distinct electronic profiles compared to pyrimidines, influencing target selectivity .
Substituent Variations on the Carbamoyl Group

The 4-methoxyphenyl carbamoyl group in the target compound is contrasted with other aryl and aliphatic substituents:

Compound Name Carbamoyl Substituent Impact on Properties Reference
This compound 4-Methoxyphenyl Enhanced aromatic stacking; methoxy group provides moderate electron-donating effects -
Ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methyl}piperazine-1-carboxylate 2,4-Difluorophenyl Increased electronegativity and metabolic resistance due to fluorine atoms
Ethyl 4-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)piperazine-1-carboxylate 3,5-Bis(trifluoromethyl)phenyl High lipophilicity and steric bulk; potential for enhanced membrane permeability
tert-Butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate Methoxy(methyl) Aliphatic substituent reduces aromatic interactions but improves solubility

Key Observations :

  • Aromatic vs. Aliphatic : Aromatic carbamoyl groups (e.g., 4-methoxyphenyl) favor target binding through π-π interactions, while aliphatic groups (e.g., methoxy(methyl)) prioritize solubility .
  • Electron-Withdrawing Groups : Fluorinated aryl substituents () enhance metabolic stability but may reduce aqueous solubility .

Biological Activity

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1251684-77-1
Molecular FormulaC19H24N6O4
Molecular Weight400.4 g/mol

This compound contains a piperazine moiety, which is a common structural feature in various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can potentially lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds with structural similarities have demonstrated inhibitory effects on DHFR, an enzyme involved in folate metabolism and DNA synthesis. This suggests potential applications in cancer therapy, where DHFR inhibitors are used to impede tumor growth .
  • Kinase Inhibition : Research indicates that related piperazine compounds exhibit selective inhibition of certain kinases involved in cancer pathways. This selectivity can lead to reduced side effects compared to non-selective kinase inhibitors .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Case Study: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. (2013) demonstrated that piperazine derivatives effectively bind to the active sites of acetylcholinesterase, leading to significant inhibition. The binding interactions were characterized by molecular docking studies, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex .

Case Study: Anticancer Activity

In another study focusing on the anticancer properties of pyrimidine derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through the modulation of kinase pathways . This highlights the potential for developing targeted therapies using this compound.

Therapeutic Implications

The multifaceted biological activities of this compound suggest its potential utility in various therapeutic areas:

  • Neurological Disorders : Its ability to inhibit acetylcholinesterase positions it as a candidate for treating Alzheimer's disease and other cognitive disorders.
  • Cancer Treatment : The inhibition of key enzymes involved in cell proliferation and survival pathways indicates its potential as an anticancer agent.
  • Infectious Diseases : Given the structural similarities with known antimicrobial agents, further exploration could reveal efficacy against certain pathogens.

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